Predicted Boiling Point Elevation Relative to Non-Methylated 3-Bromo Analog
The target compound exhibits a substantially higher predicted boiling point (439.7±45.0 °C ) compared to 3-bromo-1,8-naphthyridin-2(1H)-one (360.4±52.0 °C ), a difference of approximately 79 °C. This elevation is attributable to the three methyl substituents at positions 5, 6, and 7, which increase molecular weight (267.12 vs. 225.04 g/mol) and enhance van der Waals interactions. The predicted density is also lower (1.513±0.06 g/cm³ vs. 1.82±0.1 g/cm³ for the non-methylated analog ), consistent with the steric effect of the trimethyl substitution disrupting crystal packing.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 439.7±45.0 °C (predicted) |
| Comparator Or Baseline | 3-Bromo-1,8-naphthyridin-2(1H)-one (CAS 56247-28-0): 360.4±52.0 °C (predicted) |
| Quantified Difference | ~79 °C higher boiling point |
| Conditions | Predicted values from ACD/Labs or analogous in silico models; reported by ChemSrc and ChemicalBook respectively |
Why This Matters
A higher boiling point indicates lower volatility and potentially greater thermal stability during storage and reaction workup, which may be advantageous for high-temperature synthetic transformations.
